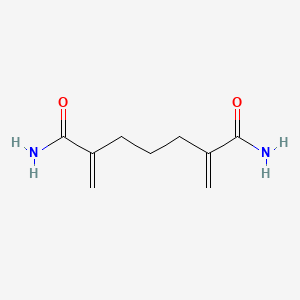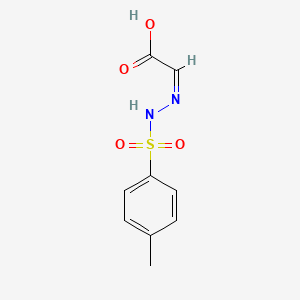
(E)-2-(2-tosylhydrazono)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, an imino group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate iminoacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino acid derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of carbonic anhydrase, which is crucial for various physiological processes .
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.
Iminoacetic Acids: Compounds with similar iminoacetic acid structures, such as iminodiacetic acid.
Uniqueness
(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C9H10N2O4S |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
(2Z)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6- |
InChIキー |
TUYHVIQNWSSXND-POHAHGRESA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


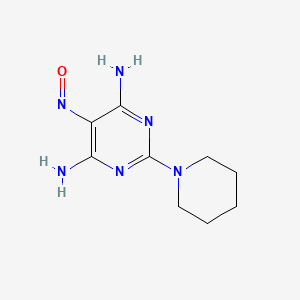

![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
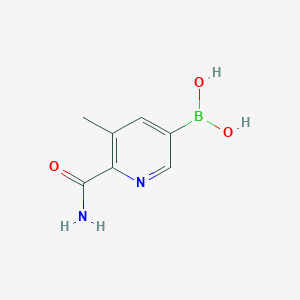
![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
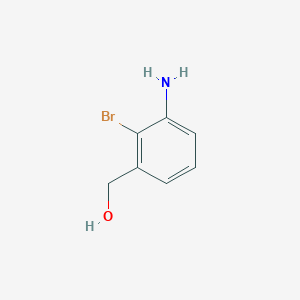
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
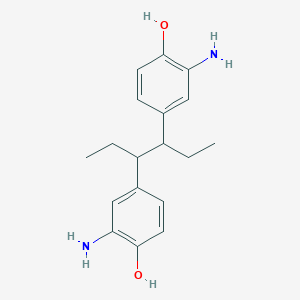
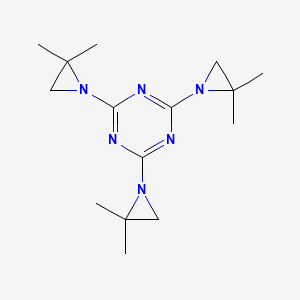
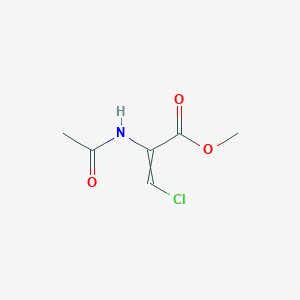
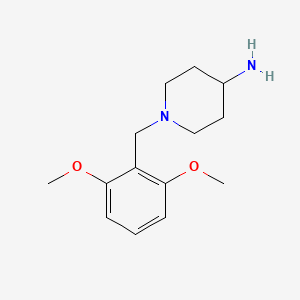
![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

